3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester
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Overview
Description
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is an organic compound with a complex structure that includes ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor, such as a pentenedioic acid derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in the synthesis include diethyl phosphite, dimethyl sulfate, and a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Oxidation: The compound can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces diethoxyphosphinyloxy-pentenedioic acid.
Oxidation: Forms phosphonate derivatives.
Substitution: Results in various substituted esters depending on the reagents used.
Scientific Research Applications
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester exerts its effects involves interactions with specific molecular targets. The ester and phosphonate groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar ester structure but lacks the phosphonate group.
Diethyl phosphite: Contains the phosphonate group but lacks the ester functionality.
Methyl acetoacetate: Another ester with different reactivity due to the presence of a ketone group.
Uniqueness
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is unique due to the combination of ester and phosphonate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
50708-20-8 |
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Molecular Formula |
C11H19O8P |
Molecular Weight |
310.24 g/mol |
IUPAC Name |
dimethyl 3-diethoxyphosphoryloxypent-2-enedioate |
InChI |
InChI=1S/C11H19O8P/c1-5-17-20(14,18-6-2)19-9(7-10(12)15-3)8-11(13)16-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
YGFYXQXOXCSYJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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